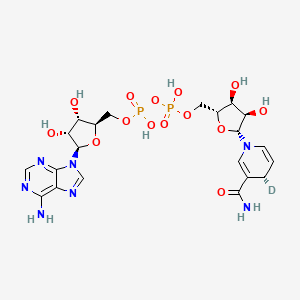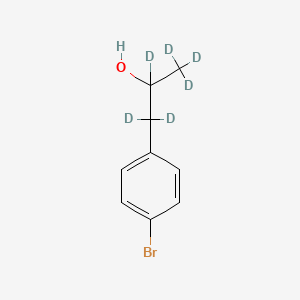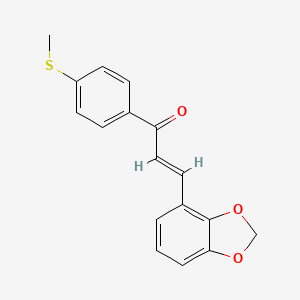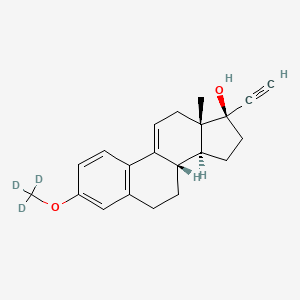
9(11)-Dehydromestranol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(11)-Dehydromestranol-d3: is a deuterated derivative of 9(11)-dehydromestranol, a synthetic estrogen. Deuterium is a stable isotope of hydrogen, and its incorporation into the compound can provide insights into the metabolic pathways and mechanisms of action of estrogens. This compound is often used in scientific research to study the effects of estrogens in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromestranol-d3 typically involves the deuteration of 9(11)-dehydromestranol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and catalysts. The process must be carefully monitored to achieve high yields and purity of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9(11)-Dehydromestranol-d3 can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated mestranol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: 9(11)-Dehydromestranol-d3 is used as a tracer in chemical studies to understand the metabolic pathways of estrogens. The incorporation of deuterium allows researchers to track the compound’s transformation and interactions in chemical reactions.
Biology: In biological research, this compound helps in studying the effects of estrogens on cellular processes. It is used in experiments to investigate estrogen receptor binding, gene expression, and cellular proliferation.
Medicine: The compound is valuable in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogens. It aids in the development of estrogen-based therapies and drugs.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new estrogenic drugs. Its deuterated form provides stability and helps in detailed analysis during drug formulation.
Wirkmechanismus
9(11)-Dehydromestranol-d3 exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The pathways involved in its action include the activation of gene expression related to cell growth, differentiation, and reproductive functions.
Vergleich Mit ähnlichen Verbindungen
Mestranol: A synthetic estrogen similar to 9(11)-Dehydromestranol-d3 but without deuterium incorporation.
Ethinylestradiol: Another synthetic estrogen used in contraceptives and hormone replacement therapy.
Estradiol: A natural estrogen hormone with similar biological effects.
Uniqueness: The uniqueness of this compound lies in its deuterium incorporation, which provides stability and allows for detailed metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C21H24O2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(8S,13S,14S,17R)-17-ethynyl-13-methyl-3-(trideuteriomethoxy)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1/i3D3 |
InChI-Schlüssel |
GVXJUYLYKYITPG-FQAVSHCRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |
Kanonische SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


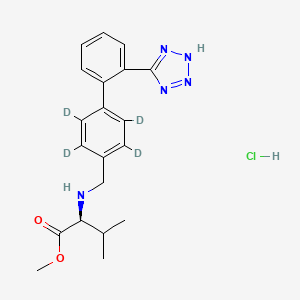
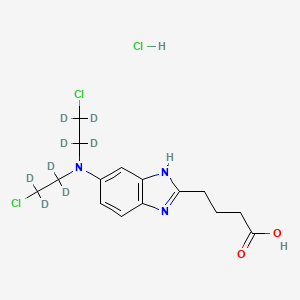
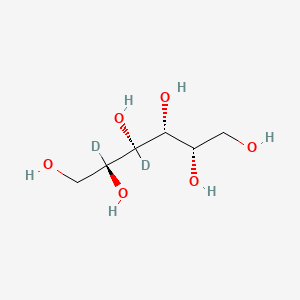
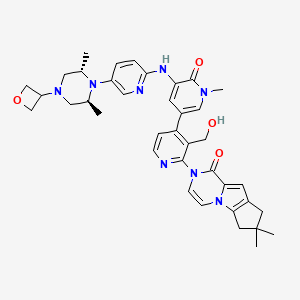

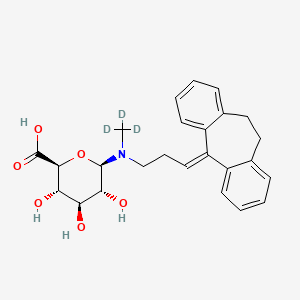

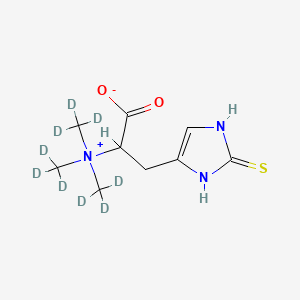
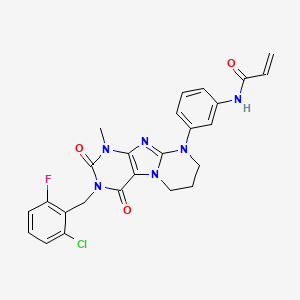
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)

